5-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide
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Overview
Description
5-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a hydroxy group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the chloro and methoxy groups through electrophilic aromatic substitution reactions. The thiophene ring can be attached via a coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chloro group with an amine would yield an amide.
Scientific Research Applications
5-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: It may have therapeutic potential due to its structural similarity to other bioactive compounds.
Mechanism of Action
The mechanism of action of 5-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, altering their activity. The presence of the thiophene ring suggests potential interactions with aromatic amino acids in proteins, while the hydroxy and methoxy groups could form hydrogen bonds with other molecules.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit various pharmacological properties.
Benzamide derivatives: Compounds such as sulpiride and tiapride, which are benzamide derivatives, are known for their neuroleptic and antiemetic properties.
Uniqueness
The uniqueness of 5-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. The presence of both a thiophene ring and a benzamide core makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-chloro-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-16(20,8-11-5-6-22-9-11)10-18-15(19)13-7-12(17)3-4-14(13)21-2/h3-7,9,20H,8,10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOLAVSQNPLMKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2=C(C=CC(=C2)Cl)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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